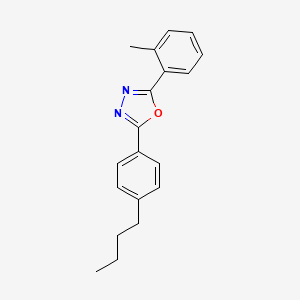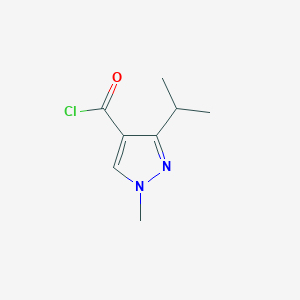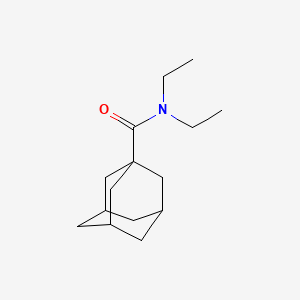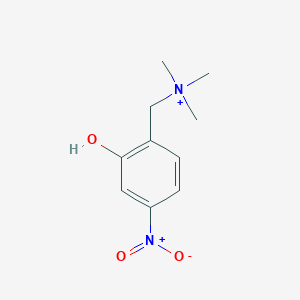
2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-butylbenzohydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, alkylating agents (R-X) in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives such as:
- 2-Phenyl-5-(2-methylphenyl)-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- 2-(4-Butylphenyl)-5-phenyl-1,3,4-oxadiazole
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(4-butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H20N2O/c1-3-4-8-15-10-12-16(13-11-15)18-20-21-19(22-18)17-9-6-5-7-14(17)2/h5-7,9-13H,3-4,8H2,1-2H3 |
InChI Key |
ZCTPYWQVFGMKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)

![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)


![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)
![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)
![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)
